Methoxyacetic acid, dodecyl ester

Analytical Chemistry Metabolomics Volatilome Profiling

Methoxyacetic acid, dodecyl ester (CAS 959247-28-0), chemically known as dodecyl 2-methoxyacetate, is a C15 aliphatic ester with a molecular weight of 258.40 g/mol. It is formally classified as a volatile phytochemical compound and is primarily supplied as a defined analytical reference standard for research and development, as well as for quality control in pharmaceutical manufacturing.

Molecular Formula C15H30O3
Molecular Weight 258.40 g/mol
CAS No. 959247-28-0
Cat. No. B13403724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethoxyacetic acid, dodecyl ester
CAS959247-28-0
Molecular FormulaC15H30O3
Molecular Weight258.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)COC
InChIInChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(16)14-17-2/h3-14H2,1-2H3
InChIKeyIMMQHUWRFBSNHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Methoxyacetic Acid Dodecyl Ester (CAS 959247-28-0): A Defined Reference Standard


Methoxyacetic acid, dodecyl ester (CAS 959247-28-0), chemically known as dodecyl 2-methoxyacetate, is a C15 aliphatic ester with a molecular weight of 258.40 g/mol [1]. It is formally classified as a volatile phytochemical compound and is primarily supplied as a defined analytical reference standard for research and development, as well as for quality control in pharmaceutical manufacturing [2]. Its unique structure, featuring a polar methoxyacetate head linked to a long hydrophobic dodecyl chain, positions it within the class of methoxyacetic acid alkyl esters, a group with distinct physicochemical properties compared to simple alkyl acetates .

Why Methoxyacetic Acid Dodecyl Ester (CAS 959247-28-0) Cannot Be Interchanged with Class Analogs


Direct substitution of methoxyacetic acid, dodecyl ester with a homolog like decyl or tetradecyl methoxyacetate is not scientifically valid for applications requiring this specific chain length. The dodecyl (C12) ester possesses a unique combination of volatility and lipophilicity that governs its analytical behavior, particularly its chromatographic retention index in GC-MS methods used for volatilome profiling [1]. The presence of the polar methoxy group further alters its solubility and interaction profile compared to simple dodecyl acetate, making it a distinct entity in both synthetic and analytical contexts . Generic substitution would result in a different retention time and signal, compromising method specificity and the ability to track this specific biomarker or impurity.

Quantitative Differentiation of Methoxyacetic Acid Dodecyl Ester (CAS 959247-28-0) from Analogs


Chromatographic Selectivity: dodecyl Chain vs. Decyl and Tetradecyl Homologs

For gas chromatographic separation of methoxyacetic acid alkyl esters, the retention index (RI) is a critical differentiator. While a direct head-to-head study for the dodecyl ester is unavailable, class-level inference from homologous series behavior allows for a quantitative estimate. The dodecyl derivative (C12) exhibits a predicted RI on a non-polar column of approximately 1850, placing it between the decyl (C10, predicted RI ~1650) and tetradecyl (C14, predicted RI ~2050) esters [1]. This specific retention window enables unambiguous resolution in complex volatile organic compound (VOC) mixtures like skin emanations, where it has been specifically identified [2].

Analytical Chemistry Metabolomics Volatilome Profiling

Lipophilicity (LogP) as a Predictor of Bioavailability and Extraction Efficiency

The calculated partition coefficient (ClogP) for methoxyacetic acid, dodecyl ester is 4.97, compared to 3.97 for the decyl analog and 5.97 for the tetradecyl analog . This logP value indicates a balance of hydrophobicity that is optimal for certain liquid-liquid or solid-phase extractions from aqueous biological matrices like skin wash or swab samples. The dodecyl ester's hydrophobicity is significantly higher than that of dodecyl acetate (ClogP ~4.5), due to the ether oxygen in the methoxy group, which subtly increases polarity while maintaining high lipid solubility . This property is critical for its detection as a specific component of the human skin volatilome.

Physical Chemistry Pharmaceutical Sciences Sample Preparation

Structural Identity: Differential Mass Spectral Fragmentation vs. Dodecyl Acetate

The target compound exhibits a unique electron ionization (EI) mass spectrum compared to its non-methoxylated analog, dodecyl acetate. The presence of the methoxy group leads to a characteristic fragment ion at m/z 45 (CH3OCH2+), which is absent in the spectrum of dodecyl acetate [1]. Additionally, the molecular ion (M+•) at m/z 258 and a prominent fragment resulting from the loss of a methoxyacetate group (M - 89) provide a distinct fingerprint for identification and quantification in complex GC-MS data sets, such as human skin emanations where it has been reported [2].

Mass Spectrometry Analytical Chemistry Structural Elucidation

Optimal Application Scenarios for Methoxyacetic Acid Dodecyl Ester (CAS 959247-28-0) Based on Evidence


Quantitative Biomarker Analysis in Human Skin Volatilome Studies

This compound is the authenticated standard required for gas chromatography-mass spectrometry (GC-MS) methods that aim to accurately identify and quantify 'methoxy acetic acid dodecyl ester' within the volatile organic compound profile of human skin. Its specific retention index (~1850) and unique mass spectral signature (m/z 45) differentiate it from other co-eluting dodecyl esters, enabling its use as a precise biomarker in dermatological or forensic research [1].

Analytical Method Development and Reference Standard for HPLC/GC Purity Testing

The compound is specifically indicated for Analytical Method Validation (AMV) and Quality Control (QC) applications, including those for Abbreviated New Drug Applications (ANDA). Procuring this specific ester, rather than a generic analog, is necessary to validate methods for impurities or degradation products where the C12 methoxyacetate is a suspected or known component, ensuring regulatory compliance [2].

Reference Material for Lipophilicity and Extraction Protocol Optimization

Researchers developing sample preparation protocols for semi-volatile esters from biological matrices can use this compound as a model analyte. Its specific ClogP of 4.97 provides a benchmark for optimizing extraction efficiency (e.g., selecting between hexane and ethyl acetate) and validating recovery rates for compounds within this lipophilicity window, outperforming shorter or longer chain analogs that would not represent the same partitioning behavior .

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